3-(2,3-Difluorophenoxy)pyrrolidine
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Overview
Description
3-(2,3-Difluorophenoxy)pyrrolidine is an organic compound with the molecular formula C10H11F2NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a difluorophenoxy group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Difluorophenoxy)pyrrolidine typically involves the reaction of 2,3-difluorophenol with pyrrolidine under specific conditions. One common method is the nucleophilic substitution reaction where 2,3-difluorophenol reacts with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Difluorophenoxy)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the difluorophenoxy group to other functional groups.
Substitution: The difluorophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
3-(2,3-Difluorophenoxy)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(2,3-Difluorophenoxy)pyrrolidine involves its interaction with specific molecular targets. The difluorophenoxy group can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrrolidine ring contributes to the overall stability and bioavailability of the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Difluorophenoxy)pyrrolidine
- 3-(2,4-Difluorophenoxy)pyrrolidine
- Pyrrolidinone derivatives
Uniqueness
3-(2,3-Difluorophenoxy)pyrrolidine is unique due to the specific positioning of the fluorine atoms on the phenoxy group, which can significantly influence its chemical reactivity and biological activity compared to other difluorophenoxy derivatives .
Properties
Molecular Formula |
C10H11F2NO |
---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
3-(2,3-difluorophenoxy)pyrrolidine |
InChI |
InChI=1S/C10H11F2NO/c11-8-2-1-3-9(10(8)12)14-7-4-5-13-6-7/h1-3,7,13H,4-6H2 |
InChI Key |
IKESORRSNRSGQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1OC2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
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